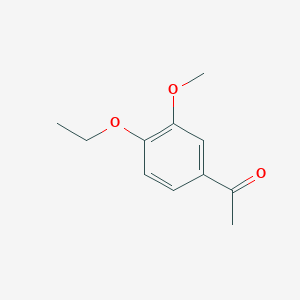
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C11H14O3 . It is a solid at room temperature and has a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular structure of Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- consists of an ethanone group attached to a phenyl ring, which is further substituted with ethoxy and methoxy groups .Physical And Chemical Properties Analysis
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- is a solid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Structural Characterization
- The compound 1-(4-methoxyphenyl) ethanone 4-chlorob-enzoyl hydrazone, similar to Ethanone, 1-(4-ethoxy-3-methoxyphenyl)-, was synthesized and characterized by X-ray diffraction, showing it belongs to the orthorhombic crystal system. This implies potential applications in understanding molecular structures and interactions (Tian Xiao-xue, 2011).
Chemical and Crystallography Studies
- Studies involving similar compounds, such as 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, reveal insights into molecular interactions and crystal structures, which are essential for developing new materials and understanding chemical properties (V. Kesternich et al., 2010).
Enzymatic Reactions and Degradation Studies
- The compound has been used in studies to understand enzymatic reactions, such as its oxidation by Trametes versicolor laccase, indicating its utility in researching enzymatic pathways and degradation processes (S. Kawai et al., 2004).
Synthesis and Drug Development
- The synthesis of compounds like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine, derived from similar ethanone compounds, has been explored for drug development, highlighting the role of such compounds in medicinal chemistry (J. Shan et al., 2015).
Antimicrobial Research
- Ethanone derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (M. Nagamani et al., 2018).
Anti-inflammatory Research
- Studies on compounds like 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone show potential in researching anti-inflammatory properties, which is crucial for developing new anti-inflammatory drugs (V. Singh et al., 2020).
Optical and Thermal Properties
- The investigation of optical and thermal properties of compounds such as 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone can be beneficial in materials science and engineering (C. Shruthi et al., 2019).
Safety And Hazards
This compound is associated with several hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPLPINBKKAUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442396 |
Source


|
| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
CAS RN |
75665-89-3 |
Source


|
| Record name | Ethanone, 1-(4-ethoxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

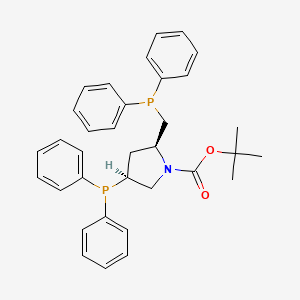

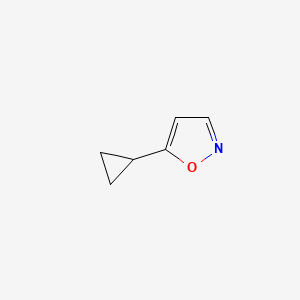
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)
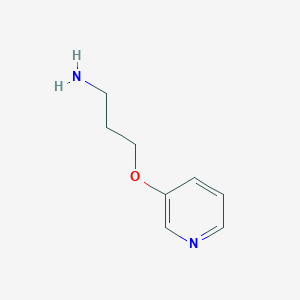
![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)


![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)
![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)
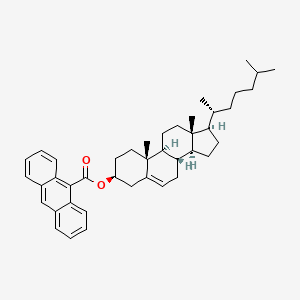

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)
